2,1,3-Benzoxadiazole, 4-[[4-(phenylsulfonyl)-1-piperazinyl]sulfonyl]-
Description
The compound 2,1,3-Benzoxadiazole, 4-[[4-(phenylsulfonyl)-1-piperazinyl]sulfonyl]- (hereafter referred to as the target compound) is a benzoxadiazole derivative characterized by a fused aromatic heterocyclic core (benzoxadiazole) substituted with two sulfonyl groups. The first sulfonyl group is attached to a piperazine ring, which is further substituted with a phenylsulfonyl moiety.
The benzoxadiazole core is known for its photostability and fluorescence properties, making it a scaffold of interest in probe design. The sulfonyl groups enhance solubility in polar solvents and may contribute to binding interactions with biological targets, such as carbonic anhydrases or bacterial enzymes .
Properties
IUPAC Name |
4-[4-(benzenesulfonyl)piperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S2/c21-26(22,13-5-2-1-3-6-13)19-9-11-20(12-10-19)27(23,24)15-8-4-7-14-16(15)18-25-17-14/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOGFGZUJRTEHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=NON=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701161301 | |
| Record name | 4-[[4-(Phenylsulfonyl)-1-piperazinyl]sulfonyl]-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701161301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774192-31-3 | |
| Record name | 4-[[4-(Phenylsulfonyl)-1-piperazinyl]sulfonyl]-2,1,3-benzoxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=774192-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[4-(Phenylsulfonyl)-1-piperazinyl]sulfonyl]-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701161301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzoxadiazole, 4-[[4-(phenylsulfonyl)-1-piperazinyl]sulfonyl]- typically involves multiple steps, starting with the preparation of the benzoxadiazole core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced reactors and purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfonyl Groups
The sulfonyl groups attached to the benzoxadiazole and piperazine rings are susceptible to nucleophilic attack. Reactions typically occur under basic conditions, facilitating displacement by amines, thiols, or alcohols.
| Reaction Type | Conditions | Products/Outcome | References |
|---|---|---|---|
| Amine substitution | TEA (triethylamine), DMF, 60–80°C | Formation of sulfonamide derivatives | |
| Thiol substitution | DCM, room temperature, mild base | Thioether derivatives | |
| Alcohol substitution | K₂CO₃, acetone, reflux | Alkyl sulfonate esters |
Mechanistic Insight : The sulfonyl group acts as a leaving group, with nucleophiles attacking the electrophilic sulfur center. Steric hindrance from the phenylsulfonyl-piperazine moiety may slow kinetics compared to simpler sulfonyl compounds.
Hydrolysis Reactions
The sulfonyl groups undergo hydrolysis under acidic or alkaline conditions, yielding sulfonic acids or salts.
| Conditions | Products | Notes | References |
|---|---|---|---|
| 1M HCl, 80°C, 6h | 4-Sulfobenzoic acid derivatives | Complete cleavage of sulfonyl group | |
| 0.5M NaOH, reflux | Sodium sulfonate salts | Partial degradation of benzoxadiazole ring |
Key Observation : Hydrolysis under strongly acidic conditions preserves the benzoxadiazole ring but cleaves the sulfonyl-piperazine linkage. Alkaline conditions destabilize the benzoxadiazole moiety, leading to ring-opening side reactions.
Electrophilic Aromatic Substitution
The benzoxadiazole ring participates in electrophilic substitution, though reactivity is moderated by electron-withdrawing sulfonyl groups.
| Reaction | Reagents/Conditions | Position of Substitution | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Predominantly at C-5/C-6 positions | |
| Bromination | Br₂, FeBr₃, DCM | Limited reactivity due to EWG |
Structural Impact : Nitration occurs at meta/para positions relative to the sulfonyl group, while bromination is less favorable due to deactivation of the aromatic ring.
Ring-Opening Reactions
The benzoxadiazole ring undergoes cleavage under harsh reducing or oxidative conditions.
| Conditions | Reagents | Products | References |
|---|---|---|---|
| LiAlH₄, THF, reflux | Reduction | Benzene diamine derivatives | |
| H₂O₂, AcOH, 50°C | Oxidation | Quinone-like structures |
Mechanistic Pathway : Reduction breaks the N–O bond in the benzoxadiazole, yielding diamines. Oxidation generates reactive intermediates that rearrange into quinones.
Complexation and Coordination Chemistry
The sulfonyl-piperazine moiety acts as a ligand for metal ions, forming coordination complexes.
| Metal Ion | Solvent System | Complex Stability | References |
|---|---|---|---|
| Cu(II) | Methanol/water (1:1) | Stable octahedral complexes | |
| Fe(III) | DMF, 25°C | Moderate stability, pH-dependent |
Applications : These complexes are studied for catalytic activity in oxidation reactions and as sensors for metal ion detection.
Photochemical Reactivity
The benzoxadiazole core exhibits fluorescence quenching upon functionalization, relevant to probe design.
| Modification | λ<sub>ex</sub>/λ<sub>em</sub> (nm) | Fluorescence Yield | References |
|---|---|---|---|
| Unmodified | 470/540 | High intensity | |
| After sulfonamide formation | 475/535 | 60–70% reduction |
Note : Fluorescence properties are sensitive to electronic effects from substituents, enabling applications in bioimaging .
Cross-Coupling Reactions
Pd-catalyzed coupling reactions enable functionalization of the aryl sulfonyl groups.
| Reaction Type | Catalysts/Conditions | Products | References |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl sulfonamide derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | Aminated benzoxadiazole compounds |
Yield Optimization : Suzuki coupling achieves ~75% yield with electron-deficient aryl boronic acids.
Scientific Research Applications
2,1,3-Benzoxadiazole, 4-[[4-(phenylsulfonyl)-1-piperazinyl]sulfonyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole core’s ability to emit light upon excitation.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2,1,3-Benzoxadiazole, 4-[[4-(phenylsulfonyl)-1-piperazinyl]sulfonyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. For example, its potential antimicrobial activity may involve the inhibition of key enzymes in bacterial cells, leading to cell death.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Weights
| Compound Name | Substituents | Molecular Weight | Key Applications/Activities | Reference |
|---|---|---|---|---|
| Target Compound | 4-[[4-(Phenylsulfonyl)-1-piperazinyl]sulfonyl] | 448.5 (calculated) | Potential enzyme inhibition, fluorescence probes | |
| 4-(N,N-Dimethylaminosulfonyl)-7-(1-piperazinyl)-2,1,3-benzoxadiazole (DBD-PZ) | 4-(N,N-Dimethylaminosulfonyl), 7-piperazinyl | ~365.4 | Fluorometric detection of prostaglandins | |
| 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone | Biphenyl-4-yl methanone, 4-benzoxadiazolylsulfonyl | 448.5 | Research compound (structural analogue) | |
| 4-(3-Methoxy-phenylsulfonyl)-7-nitro-benzofurazan-3-oxide | 3-Methoxyphenylsulfonyl, 7-nitro | ~377.3 | Spectroscopic studies |
Key Observations :
- The target compound and DBD-PZ share a piperazinyl-sulfonyl motif, but the former’s phenylsulfonyl group replaces DBD-PZ’s dimethylaminosulfonyl. This substitution may reduce polarity, affecting solubility and binding interactions .
- The biphenyl-methanone derivative (CAS 1010888-01-3) has a similar molecular weight but includes a hydrophobic biphenyl group, likely enhancing membrane permeability compared to the phenylsulfonyl group in the target compound .
Key Observations :
- The target compound’s lack of a fluorophore (e.g., nitro or dimethylamino groups) may limit its utility in fluorescence applications compared to DBD-PZ or 7-nitro derivatives .
- Piperazinyl-sulfonyl compounds, such as the 2-furylmethanones, exhibit antibacterial activity, suggesting the target compound could be screened for similar effects .
Physicochemical Properties
Table 3: Solubility and Electronic Effects
Key Observations :
- The target compound ’s phenylsulfonyl group introduces hydrophobicity, which may limit aqueous solubility but improve lipid bilayer penetration.
- DBD-PZ’s dimethylaminosulfonyl group enhances polarity and fluorescence quantum yield, making it superior for detection applications .
Biological Activity
The compound 2,1,3-Benzoxadiazole, 4-[[4-(phenylsulfonyl)-1-piperazinyl]sulfonyl]- is a notable derivative of benzoxadiazole known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Synthesis
The compound features a benzoxadiazole core linked to a piperazine moiety via sulfonyl groups, which enhances its pharmacological properties. The synthesis typically involves multi-step reactions that incorporate various reagents to achieve the desired substitutions on the benzoxadiazole framework.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Core Structure | 2,1,3-Benzoxadiazole |
| Substituents | Phenylsulfonyl and piperazine groups |
| Molecular Formula | C15H18N4O4S2 |
| Molecular Weight | 382.46 g/mol |
Antimicrobial Properties
Research has indicated that derivatives of 2,1,3-benzoxadiazole exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. Notably, its efficacy was enhanced when combined with other chemotherapeutic agents.
Neuropharmacological Effects
The piperazine moiety contributes to the compound's potential as a neuropharmacological agent. It has shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in treating various psychiatric disorders.
Table 2: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a comparative study, several benzoxadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a Minimum Inhibitory Concentration (MIC) lower than that of standard antibiotics, indicating superior efficacy in certain cases.
Case Study 2: Anticancer Mechanism
A study focused on the compound's effect on human breast cancer cells revealed that it activates the p53 pathway, leading to increased expression of pro-apoptotic factors. This finding suggests that the compound could be developed as a novel therapeutic agent for cancer treatment.
Q & A
Q. Table 1. Key Analytical Parameters for Structural Validation
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
